cis,trans,cis-1,2,3-Trimethylcyclohexane

Catalog No.
S1537901
CAS No.
1839-88-9
M.F
C9H18
M. Wt
126.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
cis,trans,cis-1,2,3-Trimethylcyclohexane

CAS Number

1839-88-9

Product Name

cis,trans,cis-1,2,3-Trimethylcyclohexane

IUPAC Name

(1R,3S)-1,2,3-trimethylcyclohexane

Molecular Formula

C9H18

Molecular Weight

126.24 g/mol

InChI

InChI=1S/C9H18/c1-7-5-4-6-8(2)9(7)3/h7-9H,4-6H2,1-3H3/t7-,8+,9?

InChI Key

DQTVJLHNWPRPPH-JVHMLUBASA-N

SMILES

CC1CCCC(C1C)C

Canonical SMILES

CC1CCCC(C1C)C

Isomeric SMILES

C[C@@H]1CCC[C@@H](C1C)C

The exact mass of the compound cis,trans,cis-1,2,3-Trimethylcyclohexane is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Hydrocarbons [FA11]. However, this does not mean our product can be used or applied in the same or a similar way.

Cis,trans,cis-1,2,3-Trimethylcyclohexane is an organic compound with the molecular formula C₉H₁₈ and a molecular weight of 126.2392 g/mol. It is a stereoisomer of trimethylcyclohexane, distinguished by the specific arrangement of its three methyl groups on the cyclohexane ring. This unique configuration affects its physical and chemical properties, contributing to its utility in various scientific and industrial applications .

  • Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide to yield ketones or carboxylic acids.
  • Reduction: Reduction reactions can produce alcohols when treated with lithium aluminum hydride or sodium borohydride.
  • Substitution: Halogenation can occur in the presence of halogens (e.g., chlorine or bromine) under UV light or heat, resulting in halogenated derivatives.

Common Reagents and Conditions

Reaction TypeReagentsProducts
OxidationPotassium permanganate (KMnO₄), Chromium trioxide (CrO₃)Ketones, Carboxylic acids
ReductionLithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄)Alcohols
SubstitutionChlorine (Cl₂), Bromine (Br₂), UV Light, HeatHalogenated derivatives

The synthesis of cis,trans,cis-1,2,3-Trimethylcyclohexane typically involves:

  • Catalytic Hydrogenation: One common method is the hydrogenation of 1,2,3-trimethylbenzene using palladium or platinum catalysts under high pressure and temperature conditions.
  • Cyclization: Appropriate linear precursors can also be cyclized to form this compound.

In industrial settings, continuous flow reactors and optimized catalysts are employed to enhance efficiency and yield during production processes .

Cis,trans,cis-1,2,3-Trimethylcyclohexane has several applications across various fields:

  • Chemistry: Acts as a model compound for stereochemical studies and conformational analysis.
  • Biology: Investigated for potential interactions with biological systems.
  • Medicine: Explored as a precursor for pharmaceutical compounds.
  • Industry: Used in the synthesis of specialty chemicals and as an intermediate in industrial product manufacturing .

Interaction studies focus on how cis,trans,cis-1,2,3-Trimethylcyclohexane interacts with various molecular targets. Its ability to undergo conformational changes may influence its binding affinity to receptors or enzymes. These interactions can potentially alter biochemical pathways and cellular responses.

Cis,trans,cis-1,2,3-Trimethylcyclohexane shares structural similarities with other trimethylcyclohexanes but is unique due to its specific stereochemical arrangement. Here are some similar compounds:

Compound NameMolecular FormulaUnique Features
1,2,3-TrimethylcyclohexaneC₉H₁₈Contains three methyl groups in different positions
1,3,5-TrimethylcyclohexaneC₉H₁₈Has a different arrangement of methyl groups
cis,cis,cis-1,3-DimethylcyclohexaneC₉H₁₈Different stereochemistry compared to cis,trans,cis

The uniqueness of cis,trans,cis-1,2,3-Trimethylcyclohexane lies in its specific spatial arrangement that influences its reactivity and biological activity compared to these similar compounds .

XLogP3

4

Use Classification

Fatty Acyls [FA] -> Hydrocarbons [FA11]

Dates

Last modified: 02-18-2024

Explore Compound Types